molecular formula C8H5ClN2 B1592299 4-Chloro-1,6-naphthyridine CAS No. 6861-84-3

4-Chloro-1,6-naphthyridine

Cat. No. B1592299
CAS RN: 6861-84-3
M. Wt: 164.59 g/mol
InChI Key: GKEOOUFCVWEWHA-UHFFFAOYSA-N
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Description

4-Chloro-1,6-naphthyridine is a chemical compound with the molecular formula C8H5ClN2 and a molecular weight of 164.59 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of 1,6-naphthyridines, including 4-Chloro-1,6-naphthyridine, has been a topic of interest in recent years due to their pharmacological activity . A practical and scalable approach for constructing 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives has been developed, which is significant for the preclinical development of 1,6-naphthyridin-4-one-based MET-targeting antitumor drug candidates.


Molecular Structure Analysis

The InChI code for 4-Chloro-1,6-naphthyridine is 1S/C8H5ClN2/c9-7-1-4-11-8-2-3-10-5-6(7)8/h1-5H and the InChI key is GKEOOUFCVWEWHA-UHFFFAOYSA-N . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

The reactions of naphthyridines have been studied, with one example being the reaction of naphthyridine 4 with aniline, which affords a mixture of σ-adducts of the C—N and C—C types .


Physical And Chemical Properties Analysis

4-Chloro-1,6-naphthyridine is a solid substance at room temperature . It has a molecular weight of 164.59 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Chemical Synthesis and Reactivity

4-Chloro-1,6-naphthyridine has been studied for its reactivity and potential in chemical synthesis. Czuba and Woźniak (2010) explored the reactions of 4-chloro-1,6-naphthyridine with potassium amide in liquid ammonia, revealing insights into the reaction mechanisms and yielding amino derivatives (Czuba & Woźniak, 2010). Another study by the same authors compared the properties of various chloro derivatives of 1,6-naphthyridine, highlighting differences in reactivity and providing methods for their synthesis (Czuba & Woźniak, 2010).

Pharmaceutical and Biomedical Applications

The pharmaceutical and biomedical potential of 1,6-naphthyridine derivatives, including 4-chloro-1,6-naphthyridine, has been a significant area of interest. Lavanya et al. (2021) discussed the anticancer, anti-HIV, antimicrobial, and other therapeutic properties of these compounds (Lavanya et al., 2021). Additionally, Oliveras et al. (2021) reviewed the synthesis and biomedical applications of 1,6-naphthyridin-2(1H)-ones, a related compound, emphasizing their role as ligands for various receptors in the body (Oliveras et al., 2021).

Anticancer Research

In anticancer research, various studies have evaluated the effectiveness of 1,6-naphthyridine derivatives. For instance, Insuasty et al. (2013) focused on microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones with potential antitumor activity, finding significant activity against multiple cancer cell lines (Insuasty et al., 2013). Additionally, Hameed (2015) reported on the solvent-free synthesis of 1,6-naphthyridine derivatives, noting their use in cancer chemotherapy (Hameed, 2015).

Green Chemistry Approaches

In the context of green chemistry, Mukhopadhyay et al. (2011) introduced a catalyst-free synthesis of highly functionalized [1,6]-naphthyridines in an aqueous medium, highlighting an eco-friendly approach to their production (Mukhopadhyay, Das, & Butcher, 2011).

Safety And Hazards

The safety information for 4-Chloro-1,6-naphthyridine includes several hazard statements: H302, H315, H319, H335. The precautionary statements include P261, P305, P338, P351 . This indicates that the substance may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. Precautions should be taken to avoid breathing dust, mist, gas, or vapors, and contact with skin and eyes .

Future Directions

The future directions for 4-Chloro-1,6-naphthyridine and related compounds are likely to involve further exploration of their synthesis and biological applications. The burgeoning interest in the synthesis and biological applications of 1,6-naphthyridines reflects their importance in the synthetic and medicinal chemistry fields .

properties

IUPAC Name

4-chloro-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-7-1-4-11-8-2-3-10-5-6(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEOOUFCVWEWHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=CN=CC2=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10617820
Record name 4-Chloro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1,6-naphthyridine

CAS RN

6861-84-3
Record name 4-Chloro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1,6-naphthyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1,6-naphthyridin-4-ol (0.530 g, 3.63 mmol) was dissolved in phosphorus oxychloride (4.06 ml, 43.5 mmol) and heated at reflux for 14 h. Excess POCl3 was removed under reduced pressure and the mixture was azeotroped with toluene. The resultant gum was treated with sat. NaHCO3 until no gas was generated. The mixture was extracted with EtOAc, the combined extracts were washed with sodium bicarbonate and the solvent was removed under reduced pressure. The crude product was purified via column chromatography on silica gel (RediSep 40 g column, gradient elution with 0-90% EtOAc/DCM) to afford 4-chloro-1,6-naphthyridine as a white solid.
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Synthesis routes and methods II

Procedure details

Paudler et al., J. Heterocyclic Chem. 2 (4), 393-8 (1965), show the synthesis and NMR spectra of various 4-substituted-1,6-naphthyridines, for example, the reaction of 4-hydroxy-1,6-naphthyridine with POBr3 or POCl3 to obtain 4-bromo-1,6-naphthyridine or 4-chloro-1,6-naphthyridine, respectively. Also shown is the reaction of 4-bromo-1,6-naphthyridine with dimethylamine to produce 4-dimethylamino-1,6-naphthyridine and the reaction 4-chloro-1,6-naphthyridine with piperidine or hydrazine to produce 4-(1-piperidinyl)-1,6-naphthyridine or 4-hydrazino-1,6-naphthyridine, respectively.
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4-substituted-1,6-naphthyridines
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
W Czuba, M Woźniak - … des Travaux Chimiques des Pays‐Bas, 1974 - Wiley Online Library
Mixtures of 3‐amino‐ and 4‐amino‐1,6‐naphthyridine were obtained from both 3‐bromo‐and 4‐bromo‐1,6‐naphthyridine on amination with potassium amide in liquid ammonia. …
Number of citations: 16 onlinelibrary.wiley.com
T Devadoss, V Sowmya, R Bastati - ChemistrySelect, 2021 - Wiley Online Library
The naturally and synthetically obtained 1,6‐naphthyridine derivatives possess a wide range of pharmacological properties. This factor inspired the medicinal chemists and organic …
DKJ Gorecki - 1973 - harvest.usask.ca
Nitrogen heterocyclic ring systems, particularly pteridines and pyrazines, are known to possess effective potassium-sparing diuretic activity. 2-Amino-1,8-naphthy-ridine-3-carboxamide …
Number of citations: 0 harvest.usask.ca
WW Paudler, DJ Pokorny - The Journal of Organic Chemistry, 1971 - ACS Publications
1, 5-Naphthyridine 1-Oxide.-—Reaction of 1, 5-naph-thyridine 1-oxide (1) with phosphoryl chlorideresults in a four-component mixture of bases, as shown by thin layer chromatography …
Number of citations: 20 pubs.acs.org
G Illuminati, G Sleiter, M Speranza - The Journal of Organic …, 1971 - ACS Publications
The importance of specific solvation (H bonding) in the nucleophilic reactions of N-heteroaromatic sub-strates has been stressed in recent studies2~ s and was suggested3, 5 to be a …
Number of citations: 0 pubs.acs.org
W Czuba, M Woźniak - … des Travaux Chimiques des Pays‐Bas, 1974 - Wiley Online Library
Differences have been found in the reactivity of halogens in positions 3 and 4 of 1,6‐naphthyridine. The differences were observed in the reaction of 3,4‐dihalogenonaphthyridines with …
Number of citations: 12 onlinelibrary.wiley.com
EV Brown, AC Plasz, SR Mitchell - Journal of Heterocyclic …, 1970 - Wiley Online Library
The mass spectra of all the aminoquinolines, the 2–, 3– and 4‐amino‐1,5‐naphthyridines, some amino‐1,6‐naphthyridines, and two amino‐1,8‐naphthyridines with methyl substituents …
Number of citations: 16 onlinelibrary.wiley.com
WLF Armarego - Journal of the Chemical Society C: Organic, 1967 - pubs.rsc.org
Decahydro-1,5-, -1,6-, -1,7-, and -1,8-naphthyridines have been prepared by reduction of the respective naphthyridines with sodium and ethanol. Reduction of 1,5-naphthyridine with …
Number of citations: 29 pubs.rsc.org
ME Layton, JC Kern, TJ Hartingh… - Journal of Medicinal …, 2023 - ACS Publications
PDE10A is an important regulator of striatal signaling that, when inhibited, can normalize dysfunctional activity. Given the involvement of dysfunctional striatal activity with schizophrenia, …
Number of citations: 4 pubs.acs.org
BJ Eduful, SN O'Byrne, L Temme… - Journal of medicinal …, 2021 - ACS Publications
CAMKK2 is a serine/threonine kinase and an activator of AMPK whose dysregulation is linked with multiple diseases. Unfortunately, STO-609, the tool inhibitor commonly used to probe …
Number of citations: 21 pubs.acs.org

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